![molecular formula C19H27N7O B5539637 1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

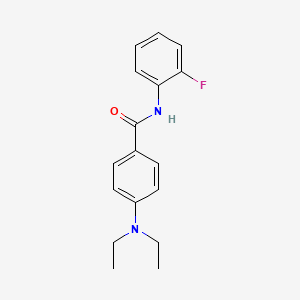

Beschreibung

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. The process may include etherification, hydrazonation, cyclization, and reduction steps to build up the complex structure. An example is the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which was achieved through a four-step process with an overall yield of 39% (Q. Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and DFT calculations. These techniques provide detailed information about the arrangement of atoms within the molecule, the conformation of various moieties, and the electronic distribution across the molecule. For instance, structural characterization of related isothiazolopyridines revealed significant stacking interactions and hydrogen bonding patterns, influencing the molecular conformation and packing in crystals (Z. Karczmarzyk & W. Malinka, 2004; 2008).

Chemical Reactions and Properties

Compounds like "1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine" can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, due to the presence of reactive functional groups. These reactions can be utilized to further modify the compound or to study its reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields. X-ray diffraction analysis can reveal the crystal packing and hydrogen bonding, essential for understanding the compound's stability and solubility (E. Soleimani, 2014).

Wissenschaftliche Forschungsanwendungen

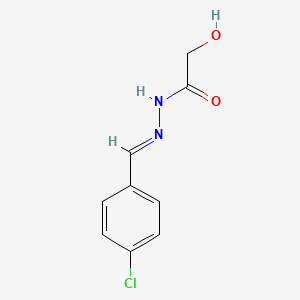

Synthesis and Antimicrobial Activity

Compounds containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of new pyridine derivatives incorporating piperazine has shown variable and modest activity against bacteria and fungi. This indicates a potential application of piperazine derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antileishmanial Agents

Piperazine-linked compounds have also been identified for their antileishmanial activity. A study prepared a series of 1,4-diarylpiperazines, with some compounds showing significant potency against leishmaniasis, suggesting their potential as antileishmanial agents (Mayence et al., 2004).

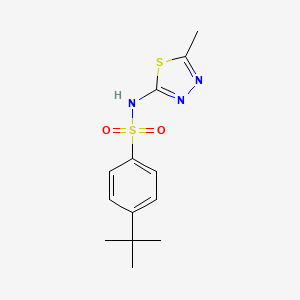

Antihypertensive Agents

The creation of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties has been investigated for antihypertensive activity. Some of these compounds showed promising activity, indicating the potential application of piperazine derivatives in treating hypertension (Bayomi et al., 1999).

Structural Characterization

Structural characterization of piperazine derivatives has provided insights into their potential analgesic properties. Studies on isothiazolopyridines with piperazine moieties have explored their conformational and electronic parameters, contributing to understanding their analgesic action (Karczmarzyk & Malinka, 2008).

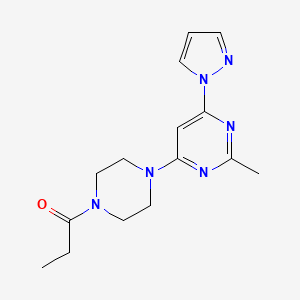

Antiproliferative Activities

Research into piperazine derivatives has also extended to exploring their potential antiproliferative activities against various cancer cell lines. The modification of the basic piperazine structure has led to compounds being evaluated in clinical trials for treating prostate cancer, demonstrating the importance of piperazine derivatives in cancer research (Bradbury et al., 2013).

Eigenschaften

IUPAC Name |

[1-(2-piperidin-2-ylethyl)triazol-4-yl]-(4-pyridin-4-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O/c27-19(25-13-11-24(12-14-25)17-4-8-20-9-5-17)18-15-26(23-22-18)10-6-16-3-1-2-7-21-16/h4-5,8-9,15-16,21H,1-3,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUFIRMQQNJFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)